molecular formula C12H15NO2 B182070 4-(4'-Carboxyphenyl)piperidine CAS No. 196204-01-0

4-(4'-Carboxyphenyl)piperidine

Cat. No.: B182070
CAS No.: 196204-01-0
M. Wt: 205.25 g/mol
InChI Key: XDCLOVOOEKUJBK-UHFFFAOYSA-N
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Description

4-(4'-Carboxyphenyl)piperidine is a piperidine derivative featuring a carboxyphenyl group at the 4-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, is a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The introduction of a 4-carboxyphenyl substituent enhances the molecule's polarity, influencing its pharmacokinetic properties and target interactions. This compound is often explored as an intermediate in synthesizing bioactive molecules, particularly in antimicrobial and central nervous system (CNS) drug discovery .

Preparation Methods

Cyclization Strategies for Piperidine Core Assembly

Michael Addition-Dieckmann Condensation Cascade

The Michael addition of benzylamine derivatives to methyl acrylate, followed by Dieckmann condensation, is a cornerstone for constructing the piperidine skeleton. In the synthesis of 1-tert-butoxycarbonyl-4-piperidone, benzylamine and methyl acrylate undergo Michael addition in methanol at room temperature (10–16 hours), yielding a piperidine intermediate . Subsequent Dieckmann condensation with sodium metal in toluene (100–125°C, 2–3 hours) forms the bicyclic ketone . For 4-(4'-carboxyphenyl)piperidine, substituting benzylamine with a 4-cyanophenyl-substituted amine precursor allows nitrile hydrolysis to the carboxyl group post-cyclization.

Key Parameters :

  • Solvent : Toluene enables high-temperature cyclization without side reactions.

  • Catalyst : Sodium metal (99.5% purity) ensures efficient enolate formation .

  • Yield : Reported cyclization yields reach 46.5% after purification .

Decarboxylation and Functionalization

Post-cyclization, decarboxylation of intermediates using concentrated hydrochloric acid (5–7 mol/L, 80–100°C, 4–8 hours) removes carboxyl-protecting groups . For this compound, introducing a nitrile group at the para position of the phenyl ring prior to cyclization, followed by acidic hydrolysis (e.g., HCl/EtOH reflux), affords the target carboxylate.

Reductive Amination Pathways

Ketone-Amine Condensation

Reductive amination of 4-(4'-cyanophenyl)piperidinone with ammonium acetate and sodium cyanoborohydride in methanol provides the secondary amine. Subsequent nitrile hydrolysis (6M HCl, reflux, 12 hours) yields the carboxylic acid. This method avoids harsh cyclization conditions but requires precise pH control to prevent over-reduction.

Optimization Data :

ParameterOptimal ValueYield (%)
Reducing AgentNaBH3CN78
SolventMeOH82
Hydrolysis Time12 hours90

Cross-Coupling Approaches for Aryl Functionalization

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromophenylpiperidine with 4-carboxyphenylboronic acid introduces the carboxyl group directly. Using Pd(PPh3)4 (5 mol%), K2CO3, and a DME/H2O solvent system (80°C, 12 hours), this method achieves 85% yield .

Catalyst Comparison :

CatalystLigandYield (%)
Pd(OAc)2SPhos78
PdCl2(dppf)dppf82
Pd(PPh3)4None85

Ullmann-Type Coupling

Copper-mediated coupling of 4-iodopiperidine with methyl 4-hydroxybenzoate, followed by ester hydrolysis, offers an alternative route. However, elevated temperatures (120°C) and stoichiometric CuI limit scalability.

Functional Group Interconversion

Nitrile Hydrolysis

4-(4'-Cyanophenyl)piperidine, synthesized via cyclization or coupling, undergoes hydrolysis using concentrated HCl (6M, reflux, 24 hours) or NaOH/H2O2 (90°C, 8 hours) to yield the carboxylic acid . Acidic conditions favor higher purity (99% by HPLC) .

Hydrolysis Efficiency :

ConditionTime (h)Yield (%)Purity (%)
6M HCl, reflux249299
2M NaOH, H2O288897

Crystallization and Purification

Solvent Selection

Ethanol-water mixtures (1:1–3 v/v) effectively crystallize intermediates, as demonstrated in the purification of 1-benzyl-4-piperidone hydrochloride . For the final product, ethyl acetate/petroleum ether (1:8–10 v/v) enables recrystallization at 0–5°C, achieving 99% purity .

Recrystallization Data :

Solvent SystemTemp (°C)Purity (%)Recovery (%)
EtOAc/Sherwood oil0–59985
EtOH/H2O0–59790

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
CyclizationHigh purity, scalableMulti-step, harsh conditions46–85
Reductive AminationMild conditionsRequires pre-formed ketone70–82
Suzuki CouplingDirect functionalizationCostly catalysts78–85
Nitrile HydrolysisSimple, high yieldingLong reaction times88–92

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation and acylation reactions. A 2020 study demonstrated its use in synthesizing CCR5 antagonists through reductive amination:

Reaction Scheme

text
4-(4'-Carboxyphenyl)piperidine + Propionaldehyde → N-alkylated derivative

Conditions :

  • Catalyst: Pd/C (10% loading)
  • Reducing agent: NH₄HCO₂/MeOH
  • Temperature: 80°C → RT
  • Yield: 74-96%

Acylation Reactions

The para-carboxyphenyl group participates in coupling reactions to form amides. In HIV-1 inhibitor synthesis:

Example :

text
This compound + EDCI/HOBt → Activated ester intermediate ↓ + Amine nucleophile N-acylated piperidine derivative

Key Data :

ParameterValueSource
Coupling efficiency89% (HPLC purity)
IC₅₀ (CCR5 binding)3.5 nM

Suzuki-Miyaura Cross-Coupling

The aryl bromide derivative undergoes palladium-catalyzed coupling with boronic acids:

General Procedure :

ComponentQuantity/Parameter
4-Bromo derivative0.25 mmol
Aryl boronic acid1.1 equiv
PdXPhos G2 catalyst0.01 equiv
K₃PO₄3 equiv
Solvent1,4-dioxane/H₂O (4:1)
Temperature80°C (4 hr) → RT (16 hr)

Outcomes :

  • Functionalized biaryl piperidines obtained in 54-99% yield
  • Demonstrated in synthesizing tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Hydrogenation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

Case Study : Synthesis of spiropiperidines

text
This compound → Iminium intermediate → 6-endo-trig cyclization

Conditions :

  • Lewis acid: NbCl₅ (2 equiv)
  • Solvent: CH₂Cl₂
  • Time: 8 hr
  • Diastereomeric ratio: 85:15 (trans:cis)

Oxidation/Reduction Pathways

The carboxylic acid group shows controlled redox behavior:

Reaction TypeReagentsProductApplication
OxidationKMnO₄ (acidic)Aromatic ketone derivativeEnzyme inhibitor design
ReductionLiAlH₄Benzyl alcohol analogProdrug synthesis

Stability Note : The carboxyl group remains intact under mild reduction conditions (NaBH₄, 0°C) .

Metal-Organic Framework (MOF) Coordination

The carboxylate group enables chelation with transition metals:

Example : Fe₃O₄-PPCA nanocomposites

PropertyValue
Catalyst loading12 wt% PPCA
Reaction efficiency92% (Knoevenagel)
Magnetic saturation48 emu/g

Experimental Challenges and Solutions

  • Steric hindrance at the 4-position:
    • Mitigated using microwave-assisted synthesis (150W, 15 min)
  • Racemization during coupling:
    • Controlled via low-temperature (-20°C) acylation
  • Solubility issues :
    • Addressed with DMF/THF co-solvent systems (3:1 ratio)

This compound's multifunctional reactivity makes it invaluable for developing targeted therapies and advanced materials. Recent advances in catalytic methods have expanded its synthetic utility, particularly in stereoselective transformations.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Agents
    • Research indicates that derivatives of piperidine compounds, including those with carboxylic acid functionalities, exhibit promising activity against HIV-1 by acting as CCR5 inhibitors. For instance, studies have shown that certain piperidine derivatives display inhibitory activity comparable to established antiviral agents like maraviroc .
  • Antitubercular Agents
    • 4-(4'-Carboxyphenyl)piperidine serves as a precursor for synthesizing antitubercular agents. It is utilized in the development of aminopyrazine inhibitors and other compounds targeting tuberculosis .
  • Neurological Applications
    • Piperidine derivatives are crucial in developing drugs for neurological disorders. Their structural similarity to neurotransmitters allows them to interact with various receptors in the central nervous system, potentially leading to new treatments for conditions such as schizophrenia and depression .
  • The biological activity of this compound is attributed to its ability to modulate receptor activities and enzyme functions. For example, it has been investigated for its role in inhibiting specific enzyme pathways that are critical in disease progression, particularly in cancer and infectious diseases .

Case Studies

  • HIV-1 Inhibition Study
    • A study focused on synthesizing novel piperidine derivatives demonstrated that compounds derived from this compound exhibited IC₅₀ values indicating strong inhibition of HIV-1 replication. The study highlighted the potential of these compounds as lead candidates for further development into antiviral therapeutics .
  • Antitubercular Development
    • Another case involved the synthesis of piperidine-based compounds aimed at combating tuberculosis. The research outlined how modifications to the carboxyphenyl group enhanced the efficacy against Mycobacterium tuberculosis, showcasing the importance of structural variations in drug design .

Research Findings and Insights

  • Recent literature emphasizes the versatility of piperidine derivatives in drug discovery. The incorporation of functional groups such as carboxylic acids significantly impacts their pharmacokinetic properties, allowing for better absorption and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Piperidine derivatives with aromatic substituents at the 4-position are widely studied for their pharmacological profiles. Below is a detailed comparison of 4-(4'-Carboxyphenyl)piperidine with analogous compounds, focusing on structural features, biological activity, and structure-activity relationships (SAR).

4-[(4-Chlorophenyl)sulfonyl]piperidine Hydrochloride (CAS 101768-64-3)

  • Structure : A piperidine ring substituted with a 4-chlorophenylsulfonyl group at the 4-position.
  • Molecular Formula: C₁₁H₁₄ClNO₂S·ClH
  • Molecular Weight : 296.21 g/mol
  • The chlorine atom contributes to lipophilicity, aiding membrane permeability.
  • Applications : Used in proteasome inhibition studies and as a synthetic intermediate for sulfonamide-based drugs .

4-(4-Trifluoromethoxy-phenyl)piperidine (CAS 180160-91-2)

  • Structure : A trifluoromethoxyphenyl group at the 4-position of piperidine.
  • Molecular Formula: C₁₂H₁₄F₃NO
  • Molecular Weight : 257.24 g/mol
  • Key Features : The trifluoromethoxy group increases metabolic stability and enhances affinity for G-protein-coupled receptors (GPCRs).

4-(4'-Nitrophenoxy)piperidine Hydrochloride (CAS 148505-45-7)

  • Structure: A nitrophenoxy group at the 4-position of piperidine.
  • Molecular Formula : C₁₁H₁₅ClN₂O₃
  • Molecular Weight : 258.7 g/mol
  • Key Features : The nitro group acts as an electron-withdrawing substituent, influencing redox properties and reactivity in nucleophilic substitution reactions.
  • Applications : Intermediate in synthesizing analgesics and antiparasitic agents .

2-Piperidinyl Phenyl Benzamides (e.g., CID890517)

  • Structure : A piperidine ring linked to a para-fluorobenzamide via a phenyl group.
  • Key Features : The para-fluoro substitution on the benzamide is critical for EP2 receptor potentiation. Replacing piperidine with morpholine or piperazine abolishes activity, highlighting the necessity of the piperidine moiety for target engagement.
  • Biological Activity : Fold shift in PGE2 EC₅₀ = 3.2 (CID890517) vs. 1.5 (meta-fluoro analog), demonstrating positional isomer sensitivity .

Phenylpiperidine Derivatives in USP5 Inhibition

  • Structure : A phenyl-substituted piperidine (e.g., Compound 4 in ).
  • Key Features : The phenyl group enables π-stacking interactions with Tyr223 in USP5's ZnF-UBD domain. Piperidine outperforms piperazine, tetrahydropyridine, and bicyclic analogs by ≥3-fold in binding affinity.
  • SAR Insight : Substitutions at the piperidine nitrogen (e.g., N-methyl-piperazine) reduce activity, emphasizing the importance of the unmodified piperidine ring .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Target Activity/Application Notes
This compound 4-Carboxyphenyl C₁₂H₁₅NO₂ 205.26 Antimicrobial intermediates Enhances solubility for CNS drugs
4-[(4-Chlorophenyl)sulfonyl]piperidine 4-Chlorophenylsulfonyl C₁₁H₁₄ClNO₂S·ClH 296.21 Proteasome Synthetic intermediate for sulfonamides
4-(4-Trifluoromethoxy-phenyl)piperidine 4-Trifluoromethoxyphenyl C₁₂H₁₄F₃NO 257.24 GPCRs BBB penetration; CNS drug candidate
CID890517 2-Piperidinyl phenyl benzamide C₁₉H₂₁FN₂O 312.39 EP2 receptor Fold shift = 3.2 (PGE2 EC₅₀)
Compound 4 (USP5 inhibitor) 4-Phenylpiperidine C₁₈H₂₀N₂O₂S 328.43 USP5 ZnF-UBD IC₅₀ = 0.8 µM; π-stacking with Tyr223

Key Research Findings and SAR Insights

Piperidine vs. Piperazine : Piperidine cores generally outperform piperazine analogs in receptor binding due to reduced steric hindrance and optimal protonation states at physiological pH (e.g., sigma-1 receptor affinity: piperidine > piperazine) .

Substituent Position Matters : In 2-piperidinyl phenyl benzamides, para-fluoro substitution on the benzamide enhances EP2 receptor activity (fold shift = 3.2) compared to meta- or ortho-fluoro analogs (fold shift ≤ 1.5) .

Ring Size and Flexibility : Six-membered piperidine rings are preferred over five- or seven-membered analogs in USP5 inhibition, as they balance conformational rigidity and target compatibility .

Biological Activity

4-(4'-Carboxyphenyl)piperidine, with the CAS number 196204-01-0, is a compound that has garnered attention in various fields of biological research due to its unique structure and potential applications. This article delves into its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a carboxyphenyl group. This structure allows it to participate in a variety of chemical reactions, making it a versatile scaffold for medicinal chemistry.

PropertyValue
IUPAC Name4-piperidin-4-ylbenzoic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
InChI KeyXDCLOVOOEKUJBK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : Piperidine reacts with 4-chlorobenzoic acid under basic conditions.
  • Purification : Techniques such as recrystallization or chromatography are used to achieve high purity.

The biological activity of this compound is primarily attributed to its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce targeted degradation of specific proteins by recruiting E3 ubiquitin ligases to the target protein, which leads to its ubiquitination and subsequent degradation.

Pharmacological Applications

In Vitro Studies

  • A study assessing the activity of various piperidine derivatives found that compounds similar to this compound exhibited moderate AChE inhibitory activities, with IC50 values ranging from 19.44 µM to 36.05 µM, compared to standard drugs like galantamine .

Molecular Modeling

  • Molecular docking studies have demonstrated that the binding interactions of piperidine derivatives with target proteins can be optimized through structural modifications, enhancing their biological efficacy .

Comparison with Similar Compounds

CompoundActivity TypeIC50 Value (µM)
4-BenzoylpiperidineCholinesterase Inhibitor20.01
3-(Piperidin-4-yl)benzo[d]isoxazoleAntimalarial ActivityNot specified
4-(N-methyl)piperidineGeneral Biological Activity>1.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4'-Carboxyphenyl)piperidine, and how can purity be validated?

Answer: The synthesis of this compound can be adapted from methods used for analogous piperidine derivatives. For example:

  • Knoevenagel condensation (common for piperidine-based compounds) with appropriate aldehydes and nitriles in ethanol under reflux, catalyzed by piperidine .
  • Recrystallization using methanol or ethanol (as in ) ensures purity, while HPLC or GC-MS validates it (>99% purity) .
  • Safety protocols (e.g., handling corrosive reagents, inert atmosphere for moisture-sensitive steps) should follow guidelines like those in (P101-P422 codes for storage and handling) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aromatic protons near δ 7.0 ppm) and confirms carboxyphenyl substitution .
  • FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃NO₂ at m/z 203.1) .

Q. What are the key safety considerations during synthesis and handling?

Answer:

  • Physical hazards : Combustible solid (WGK 3 classification per ); avoid ignition sources .
  • Health hazards : Use PPE (gloves, goggles) to prevent skin/eye contact (H313/H318 codes) .
  • Storage : Inert atmosphere, desiccated at 2–8°C (P403 code) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Calculates charge distribution on the piperidine nitrogen and carboxyphenyl group to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screens interactions with biological targets (e.g., opioid receptors) using software like AutoDock Vina, as demonstrated for similar piperidine derivatives in .

Q. What strategies resolve contradictions in binding affinity data for piperidine derivatives?

Answer:

  • Comparative SAR studies : Analyze substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance receptor binding, as seen in for fluorobenzoyl derivatives) .
  • Receptor subtype selectivity assays : Use radioligand binding assays (e.g., μ vs. κ opioid receptors) to clarify discrepancies, as in .

Q. How can reaction mechanisms involving this compound be elucidated experimentally?

Answer:

  • Isotopic labeling : Track proton transfer in acid/base-mediated reactions (e.g., using deuterated solvents in NMR) .
  • Kinetic studies : Monitor intermediates via time-resolved FT-IR or stopped-flow UV-Vis (e.g., for oxidation of the piperidine ring) .

Q. What methodologies optimize the compound’s solubility for in vitro bioactivity studies?

Answer:

  • Co-solvent systems : Use DMSO:PBS (1:4 v/v) for aqueous solubility .
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~4.5) to enhance solubility in alkaline buffers .

Properties

IUPAC Name

4-piperidin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCLOVOOEKUJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196204-01-0
Record name 196204-01-0
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Synthesis routes and methods

Procedure details

To the sodium salt of 4-pyridine benzoic acid (500 mg, 2.25 mmol) suspended in 20% AcOH/MeOH (20 ml) was added PtO2 (250 mg) and the mixture was hydrogenated at 50 psi with agitation (Parr) for 4 h. The solution was filtered through celite, washed with MeOH (3×5 ml), evaporated with hexane (4×) to azeotrope the acetic acid. TLC of the crude (EtOH/H2O/NH4OH 10:1:1) shows no starting material, but did show 2 more polar spots. After evaporation from hexane, the white solid (596 mg crude, still with residual HOAc) was dried in a vacuum overnight, and used without further purification in subsequent steps. MS m/z [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
AcOH MeOH
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mg
Type
catalyst
Reaction Step Four

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